molecular formula C8H8N4O2S B13540928 2-(1h-1,2,4-Triazol-1-yl)benzenesulfonamide CAS No. 1099632-72-0

2-(1h-1,2,4-Triazol-1-yl)benzenesulfonamide

Cat. No.: B13540928
CAS No.: 1099632-72-0
M. Wt: 224.24 g/mol
InChI Key: PJWBFWSNXJPCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,4-Triazol-1-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, belonging to a class of heterocyclic sulfonamides known for their diverse pharmacological activities. This compound features a benzenesulfonamide group linked to a 1,2,4-triazole ring at the ortho position, a structural motif commonly explored in the design of enzyme inhibitors . The primary sulfonamide group (-SO₂NH₂) acts as a potent zinc-binding group (ZBG), making this compound and its analogs excellent candidates for investigating metalloenzymes . A major research application for this class of compounds is the inhibition of carbonic anhydrase (CA) isoforms . Researchers utilize triazole-benzenesulfonamide hybrids in the "tail approach" for drug design to create selective inhibitors, particularly targeting tumor-associated isoforms like hCA IX and XII, which are overexpressed in hypoxic solid tumors . Inhibition of these enzymes disrupts pH regulation in cancer cells, offering a potential pathway for anticancer strategies . Beyond carbonic anhydrases, structurally similar 4-(1,2,3-triazol-1-yl)benzenesulfonamide derivatives have also been identified as inhibitors of the HIV-1 Reverse Transcriptase-associated RNase H function, highlighting the potential of this chemotype in antiviral research . The 1,2,4-triazole moiety enhances the molecule's binding potential through hydrogen bonding and hydrophobic interactions, which are critical for interacting with the active sites of biological targets . Synthesis of such compounds is often achieved efficiently via click-chemistry-inspired coupling reactions, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies . This compound is a valuable building block for researchers developing novel enzyme inhibitors and probing biochemical pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1099632-72-0

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C8H8N4O2S/c9-15(13,14)8-4-2-1-3-7(8)12-6-10-5-11-12/h1-6H,(H2,9,13,14)

InChI Key

PJWBFWSNXJPCSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=NC=N2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of 2-(1H-1,2,4-triazol-1-yl)benzenesulfonamide involves the reaction of a sulfonamide group with a 1,2,4-triazole ring. Specific synthetic routes may vary, but a common approach is to react benzenesulfonyl chloride with 1H-1,2,4-triazole-1-amine under appropriate conditions.

Industrial Production:: While industrial-scale production methods may differ, laboratory synthesis typically involves straightforward reactions. Researchers have successfully synthesized this compound using established protocols.

Chemical Reactions Analysis

Reactivity:: 2-(1H-1,2,4-Triazol-1-yl)benzenesulfonamide can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions at the sulfonamide group.

    Oxidation/Reduction Reactions: Depending on the substituents, it may be oxidized or reduced.

    Acid-Base Reactions: The sulfonamide group can act as an acid or base.

Common Reagents and Conditions::

    Sulfonamide Formation: Benzenesulfonyl chloride reacts with 1H-1,2,4-triazole-1-amine in the presence of a base (such as pyridine) to form the target compound.

    Oxidation/Reduction: Standard reagents like hydrogen peroxide (for oxidation) or reducing agents (such as sodium borohydride) can be employed.

Major Products:: The major product is this compound itself.

Scientific Research Applications

Scientific Research Applications

Antimicrobial Efficacy: Studies have demonstrated the antimicrobial efficacy of sulfonamide derivatives, with some exhibiting significant activity against resistant strains of bacteria.

  • A study on sulfonamide derivatives highlighted the superior activity of 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide against resistant strains of bacteria.

Antifungal Activity: Incorporating a 1,2,4-triazole moiety into molecules can increase antifungal activity .

  • 1,2,4-Triazole Schiff bases exhibited higher antifungal activity than triadimefon against Gibberlla nicotiancola and Gibberlla saubinetii .
  • Sulfonamide-1,2,4-triazole derivatives demonstrated significant antifungal activity against several fungal strains, with activity levels 10–70 times higher than commercial antifungal agents like bifonazole and ketoconazole against certain fungi .

Anticancer Agent: In vitro assays on multiple cancer cell lines revealed that 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide inhibited cell growth and triggered apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.

  • A study screened 1,2,3-triazolyloxime substituted-1,2,3-triazolyl sulfonamide derivatives for their cytotoxicity against healthy and cancer cell lines. The cell lines L929, Hep3B, and A549 were exposed to varying concentrations of the synthesized compounds, and cell viability was assessed using the MTT assay .
  • Triazoloquinoxalines were synthesized and studied for their cytotoxic activity against HepG2, Hep-2, and Caco-2 cancer cell lines. One compound significantly induced apoptosis in HepG2 cells and arrested the G2/M cell cycle. Additionally, some compounds exhibited potent topoisomerase II inhibitory activity .

Pharmacokinetic Properties

The pharmacokinetic profile of 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide suggests good absorption and bioavailability. Studies showed that the compound reaches peak plasma concentrations within 2 hours post-administration.

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability~70%
Half-life6 hours
Volume of distribution0.5 L/kg

Cytotoxicity Study

Mechanism of Action

The exact mechanism by which 2-(1H-1,2,4-triazol-1-yl)benzenesulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of triazole-sulfonamide hybrids are highly dependent on substituent placement and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison of Selected Analogs
Compound Name Structure Highlights Biological Activity Effective Concentration/Dose Model System Reference
2-(1H-1,2,4-Triazol-1-yl)benzenesulfonamide Benzene core with sulfonamide and triazole (no additional substituents) Hypothesized enzyme inhibition (e.g., carbonic anhydrase) Not reported N/A N/A
4-(3-(2-hydroxy-4-methoxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzenesulfonamide Triazole with hydroxyphenyl and methoxy groups, benzenesulfonamide Antioxidant (GPx, SOD activation) 2.5–10 µM PC12 cells (ischemic stroke)
N-{4-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide Triazole linked via ethoxy group, trifluoromethyl substitution Structural analog; potential enhanced lipophilicity N/A N/A
Deferasirox Triazole linked to benzoic acid, oxocyclohexadienyl groups Iron chelation (clinical use for thalassemia) N/A Human patients

Key Observations

Substituent Impact on Bioactivity: The hydroxyl and methoxy groups in 4-(3-(2-hydroxy-4-methoxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzenesulfonamide (Table 1) enhance antioxidant activity by activating glutathione peroxidase (GPx) and superoxide dismutase (SOD) at low concentrations (2.5–10 µM) . In contrast, the absence of such groups in the target compound may reduce antioxidant efficacy but improve metabolic stability.

Role of Sulfonamide vs. Carboxamide :

  • Sulfonamide-containing compounds (e.g., the target compound and Entry 12 in Table 1) are associated with enzyme inhibition due to their ability to bind zinc in catalytic sites (e.g., carbonic anhydrase). Carboxamide analogs (e.g., ) may instead target receptors or kinases .

Triazole Positioning and Linkage :

  • Direct attachment of triazole to the benzene core (as in the target compound) may favor rigid binding to enzymes, whereas ethoxy-linked triazoles () introduce flexibility, altering target selectivity .

Comparison with Clinical Agents :

  • Deferasirox () demonstrates how triazole-benzoic acid hybrids excel in metal chelation, a property unlikely in sulfonamide derivatives due to differing electronic profiles .

Pharmacokinetic and Stability Considerations

  • Dosage Requirements : Analogs with trifluoromethyl or bulky substituents (e.g., , Entry 11) require higher doses (<1000 mg/kg in rats), likely due to reduced solubility . The target compound’s sulfonamide group may improve aqueous solubility, lowering effective doses.

Biological Activity

2-(1H-1,2,4-Triazol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with 1H-1,2,4-triazole derivatives. The structural characterization of synthesized compounds is often confirmed by techniques such as NMR and mass spectrometry. For instance, derivatives synthesized in a study exhibited characteristic NMR signals that confirmed their structures .

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit potent anticancer properties. For example, several derivatives have shown significant inhibitory effects on various cancer cell lines including MCF-7 and HCT-116. The IC50 values for these compounds ranged from 15.6 to 23.9 µM, demonstrating their potential as anticancer agents . Notably, some compounds induced apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells .

Table 1: Anticancer Activity of Triazole-Benzenesulfonamide Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2MCF-719.7Induces apoptosis
5HCT-11622.6Cell cycle arrest
14HeLa6–7Caspase activation

Carbonic Anhydrase Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrases (CAs), which are vital for various physiological processes. Some derivatives demonstrated nanomolar inhibition against isoforms such as hCA II and hCA IX, suggesting potential therapeutic applications in conditions like glaucoma and cancer .

Table 2: Inhibition Potency Against Carbonic Anhydrases

CompoundhCA IsoformKi (nM)
31hCA I6
20hCA II1.6
14hCA IX9.4

The mechanisms through which these compounds exert their biological effects include:

  • Induction of Apoptosis : Compounds have been shown to increase early apoptotic populations in cancer cells and activate caspases, leading to programmed cell death .
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .

Case Studies

Several studies have documented the efficacy of triazole-benzenesulfonamide derivatives:

  • Study on HeLa Cells : A series of benzenesulfonamides incorporating triazole moieties were evaluated for their cytotoxicity against HeLa cells, revealing IC50 values as low as 6 µM with mechanisms involving apoptosis induction and caspase activation .
  • Evaluation Against Carbonic Anhydrases : A comprehensive evaluation revealed that specific derivatives selectively inhibited carbonic anhydrases with varying potencies, indicating their potential use in targeted therapies for diseases associated with these enzymes .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-1,2,4-triazol-1-yl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis of triazole-containing benzenesulfonamides typically involves nucleophilic substitution or condensation reactions. A general method includes refluxing a triazole derivative (e.g., 4-amino-1,2,4-triazole) with substituted benzaldehydes or sulfonyl chlorides in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Optimization strategies:

  • Solvent choice : Absolute ethanol minimizes side reactions.
  • Catalyst : Acidic conditions (e.g., acetic acid) enhance reaction efficiency.
  • Purification : Post-reaction evaporation under reduced pressure followed by recrystallization improves yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., sulfonamide NH at δ 10–12 ppm) .
  • Mass spectrometry : HRMS for exact mass verification (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • Thermal analysis : Melting point determination (e.g., mp 139.5–140°C for related analogs) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Hazard data : While specific toxicity data for this compound is limited, analogs show hydrogen bond donor/acceptor counts (1/5) and high topological polar surface area (86.4 Ų), suggesting potential membrane permeability and bioactivity .
  • Handling : Use PPE (gloves, lab coat, mask) and work in a fume hood. Avoid inhalation or skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazole-benzenesulfonamide derivatives?

Discrepancies in biological results (e.g., carbonic anhydrase inhibition vs. cytotoxicity) may arise from:

  • Structural variations : Substitutions on the triazole or benzene ring (e.g., chloro vs. methyl groups) alter binding affinity .
  • Assay conditions : pH, temperature, and enzyme isoform specificity (e.g., CA IX vs. CA XII) must be standardized .
  • Control experiments : Include reference inhibitors (e.g., acetazolamide) and validate results across multiple cell lines .

Q. What methodologies are recommended for evaluating the pharmacokinetic properties of this compound?

  • Lipophilicity : Calculate logP values (e.g., XlogP ~3.0) to predict membrane permeability .
  • Metabolic stability : Use liver microsome assays to assess CYP450-mediated degradation.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fractions .

Q. How can structural modifications enhance selectivity for therapeutic targets (e.g., antifungal or anticancer applications)?

  • Rational design : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to improve target binding, as seen in antifungal agents like Albaconazole .
  • Hybrid molecules : Link the sulfonamide moiety to chalcones or aminoalcohols to exploit dual mechanisms (e.g., carbonic anhydrase inhibition + apoptosis induction) .

Q. What computational tools are effective in predicting the binding mode of this compound with enzymes like carbonic anhydrase?

  • Docking software : AutoDock Vina or Schrödinger Suite to model interactions with catalytic zinc ions and hydrophobic pockets.
  • MD simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100 ns trajectories .

Data Analysis and Experimental Design

Q. How should researchers address low yields in the synthesis of triazole-benzenesulfonamide derivatives?

  • Troubleshooting :
    • Byproduct formation : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of triazole to sulfonyl chloride) .
    • Temperature control : Excessive heat may degrade sensitive triazole rings; maintain reflux at 80–90°C .

Q. What strategies validate the reproducibility of biological assays for this compound?

  • Inter-laboratory validation : Share protocols for cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., stopped-flow CO₂ hydration) with collaborators .
  • Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. vehicle) and report mean ± SD from triplicate runs .

Q. How can isotopic labeling (e.g., ¹³C) aid in metabolic studies of this compound?

  • Tracing pathways : Synthesize ¹³C-labeled analogs (e.g., at the benzene ring) and use LC-MS to identify metabolites in hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.